3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
This compound is likely an organic molecule that contains a benzamide group (a benzene ring attached to a CONH2 group), a thiazole group (a five-membered ring containing nitrogen and sulfur), and a tert-butyl group (a carbon atom attached to three methyl groups). The presence of these functional groups could give the compound certain chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiazole groups are likely to contribute to the compound’s planarity, while the tert-butyl group could add some degree of bulkiness .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions. The thiazole ring could also be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry :
- The compound is involved in the synthesis of various benzoic acids and their derivatives, particularly in the development of potential plant growth regulators. The α-bromo ketone, a related compound, was used in the formation of thiazole esters, which led to the production of benzoic acids (Teitei, 1980).
- It also plays a role in the synthesis of N-benzothiazol-2-yl-amides, which are created via copper-catalyzed intramolecular cyclization processes. This synthesis approach demonstrates the compound's utility in creating a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
Medicinal Chemistry and Pharmacology :
- The compound has been utilized in the design and synthesis of benzamides with potential anticancer properties. A study focused on creating substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their efficacy against various cancer cell lines (Ravinaik et al., 2021).
- Similarly, the compound's derivatives have been synthesized for potential antifungal applications. These derivatives showed varying degrees of effectiveness against certain fungal strains, highlighting its potential use in developing new antimicrobial agents (Bikobo et al., 2017).
Material Science and Photodynamic Therapy Applications :
- Derivatives of this compound have been used in the synthesis of new zinc phthalocyanine complexes. These complexes exhibit high singlet oxygen quantum yields, making them potentially useful as photosensitizers in photodynamic therapy, especially for treating cancer (Pişkin et al., 2020).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin. It’s always important to use personal protective equipment and follow safety guidelines when working with chemicals .
Future Directions
Properties
IUPAC Name |
3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-25-19(22-17)23-18(24)14-5-4-6-16(21)11-14/h4-12H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHPXKNJKPNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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